2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features a benzyl group, a methylthio group, an indole ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is to start with the indole ring formation, followed by the introduction of the benzyl and methylthio groups. The final step involves the acylation of the indole derivative with 4-(trifluoromethoxy)phenylacetic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(methoxy)phenyl]acetamide
- 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(fluoro)phenyl]acetamide
- 2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[4-(chloro)phenyl]acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to molecular targets. These unique features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2O2S/c1-33-24-20-9-5-6-10-21(20)30(16-17-7-3-2-4-8-17)22(24)15-23(31)29-18-11-13-19(14-12-18)32-25(26,27)28/h2-14H,15-16H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVBWGWKDPPWCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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